4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene
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Overview
Description
4-Bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 1-methyl-2-(2,2,2-trifluoroethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-amino-1-methyl-2-(2,2,2-trifluoroethyl)benzene.
Oxidation: 4-Bromo-1-carboxy-2-(2,2,2-trifluoroethyl)benzene.
Reduction: 4-Bromo-1-methyl-2-ethylbenzene.
Scientific Research Applications
4-Bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene depends on its specific applicationThe bromine atom can serve as a reactive site for further functionalization, allowing the compound to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2,2-trifluoroethylbenzene: Similar structure but lacks the methyl group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethyl group.
2-Bromo-5-fluorobenzotrifluoride: Contains a fluorine atom in addition to the bromine and trifluoromethyl groups .
Uniqueness
4-Bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methyl group and a trifluoroethyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1889523-79-8 |
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Molecular Formula |
C9H8BrF3 |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
LDMIMVLBWGSBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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